Methyl 4-methoxysalicylate

Description

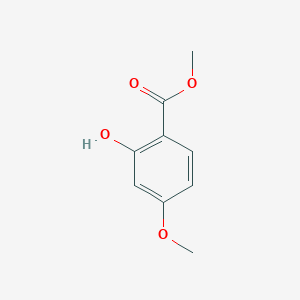

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICRWXFGZCVTBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202860 | |

| Record name | Methyl 4-methoxysalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5446-02-6 | |

| Record name | Methyl 4-methoxysalicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5446-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methoxysalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005446026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5446-02-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-methoxysalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-methoxysalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-METHOXYSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R86H93L9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl 4-methoxysalicylate synthesis from 4-methoxysalicylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of methyl 4-methoxysalicylate from 4-methoxysalicylic acid. The primary method detailed is the Fischer-Speier esterification, a reliable and well-established acid-catalyzed reaction. This document includes a comprehensive experimental protocol, tabulated quantitative data, and graphical representations of the reaction pathway and experimental workflow to support research and development activities.

Introduction

Methyl 4-methoxysalicylate, also known as methyl 2-hydroxy-4-methoxybenzoate, is a valuable organic intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its structure, featuring a salicylate core with a methoxy substitution, makes it a versatile building block. The most common and direct route to this compound is the Fischer esterification of 4-methoxysalicylic acid with methanol in the presence of a strong acid catalyst.

Reaction Pathway: Fischer-Speier Esterification

The synthesis proceeds via the Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. In this specific synthesis, 4-methoxysalicylic acid reacts with methanol, with a strong acid such as sulfuric acid typically serving as the catalyst. The equilibrium is driven towards the product, methyl 4-methoxysalicylate, by using an excess of methanol, which also conveniently acts as the solvent.

Caption: Reaction scheme for the Fischer esterification of 4-methoxysalicylic acid.

Experimental Protocol

This protocol is a comprehensive procedure for the synthesis of methyl 4-methoxysalicylate via Fischer esterification.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| 4-Methoxysalicylic Acid | C₈H₈O₄ | 168.15 | ≥98% |

| Methanol (Anhydrous) | CH₃OH | 32.04 | ≥99.8% |

| Sulfuric Acid (Concentrated) | H₂SO₄ | 98.08 | 95-98% |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular |

3.2. Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxysalicylic acid in an excess of anhydrous methanol. A typical molar ratio of methanol to 4-methoxysalicylic acid is between 10:1 and 20:1 to ensure the reaction goes to completion.

-

Catalyst Addition: While stirring the solution, slowly add a catalytic amount of concentrated sulfuric acid. A typical amount is approximately 2-5% of the volume of methanol. The addition is exothermic and should be done carefully.

-

Reflux: Heat the reaction mixture to a gentle reflux (approximately 65-70°C, the boiling point of methanol) and maintain this temperature for a period of 4 to 8 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel.

-

Slowly add a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Be cautious as this will produce carbon dioxide gas. Continue adding the bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts.

-

-

Purification:

-

Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent.

-

Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude methyl 4-methoxysalicylate.

-

-

Further Purification (Optional): If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Quantitative Data

4.1. Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Methoxysalicylic Acid | 168.15 | 157-161 | - |

| Methyl 4-Methoxysalicylate | 182.17 | 49-52 | 254 |

4.2. Spectroscopic Data for Methyl 4-Methoxysalicylate

| Technique | Key Data Points |

| ¹H NMR | δ (ppm): 10.9 (s, 1H, OH), 7.7 (d, 1H, ArH), 6.5 (dd, 1H, ArH), 6.4 (d, 1H, ArH), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, OCH₃) |

| ¹³C NMR | δ (ppm): 170.0, 164.0, 162.0, 132.0, 107.0, 105.0, 101.0, 55.0, 52.0 |

| IR (cm⁻¹) | 3100-2800 (O-H), 1680 (C=O, ester), 1610, 1580, 1500 (C=C, aromatic), 1250, 1030 (C-O) |

| Mass Spec (m/z) | 182 (M+), 151, 122, 94 |

Note: NMR chemical shifts are approximate and may vary depending on the solvent used.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis of methyl 4-methoxysalicylate.

Safety Considerations

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Methanol is flammable and toxic. Avoid inhalation and skin contact.

-

Diethyl ether is extremely flammable and should be handled in a well-ventilated area, away from ignition sources.

-

The neutralization step with sodium bicarbonate produces carbon dioxide gas, which can cause pressure buildup. This should be done slowly and with adequate venting.

This guide provides a comprehensive framework for the synthesis of methyl 4-methoxysalicylate. Researchers are encouraged to adapt and optimize the protocol based on their specific laboratory conditions and scale.

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-Methoxysalicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methoxysalicylate, a derivative of salicylic acid, is a compound of growing interest in the fields of dermatology and medicinal chemistry. Its structural similarity to salicylic acid, a well-known keratolytic and anti-inflammatory agent, suggests a range of potential biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of methyl 4-methoxysalicylate, detailed experimental protocols for its synthesis, purification, and analysis, and an exploration of its known biological effects and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutic and cosmetic agents.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of methyl 4-methoxysalicylate are summarized below, providing essential data for its handling, formulation, and analysis.

Table 1: Physical and Chemical Properties of Methyl 4-Methoxysalicylate

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₄ | [1][2][3][4] |

| Molecular Weight | 182.17 g/mol | [1][2][3][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 50-53 °C | [1][3] |

| Boiling Point | 134 °C at 7 mmHg | [1] |

| Flash Point | >112 °C (>233.6 °F) | [3] |

| Solubility | Soluble in acetone; Insoluble in water | [5] |

| CAS Number | 5446-02-6 | [1][2][3][4] |

Table 2: Spectroscopic Data for Methyl 4-Methoxysalicylate

| Spectroscopic Technique | Key Data Points | Reference |

| Mass Spectrometry (GC-MS) | Molecular Ion (m/z): 182. Key fragments: 150, 122. | [6] |

| Infrared (IR) Spectroscopy | Data available in the NIST/EPA Gas-Phase Infrared Database. | [1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of methyl 4-methoxysalicylate are crucial for its application in research and development.

Synthesis of Methyl 4-Methoxysalicylate via Fischer Esterification

This protocol describes the synthesis of methyl 4-methoxysalicylate from 4-methoxysalicylic acid and methanol, a standard Fischer esterification reaction.

Materials:

-

4-Methoxysalicylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beaker

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 4-methoxysalicylic acid in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 4-methoxysalicylate.

Purification by Recrystallization

This protocol outlines the purification of crude methyl 4-methoxysalicylate.

Materials:

-

Crude methyl 4-methoxysalicylate

-

Ethanol

-

Water

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Dissolve the crude methyl 4-methoxysalicylate in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

If any insoluble impurities remain, perform a hot filtration.

-

Slowly add hot water to the clear solution until a slight turbidity persists.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate complete crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the crystals under vacuum to obtain pure methyl 4-methoxysalicylate.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of methyl 4-methoxysalicylate purity.

Materials:

-

Methyl 4-methoxysalicylate sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or trifluoroacetic acid (optional, for pH adjustment)

-

HPLC system with a UV detector

-

C18 reversed-phase column

Procedure:

-

Prepare a stock solution of the methyl 4-methoxysalicylate sample in acetonitrile or a suitable solvent mixture.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Set up the HPLC system with a C18 column and a mobile phase typically consisting of a gradient of acetonitrile and water (with an optional acid modifier).

-

Inject the standards and the sample solution into the HPLC system.

-

Monitor the elution of the compound using a UV detector, typically at a wavelength around 305 nm.

-

Quantify the purity of the sample by comparing the peak area of the analyte to the calibration curve.

Biological Activity and Signaling Pathways

Recent studies on the potassium salt of 4-methoxysalicylic acid (4MSK) have shed light on its significant biological effects, particularly in the context of dermatology. 4MSK has been shown to exhibit skin-lightening properties by influencing both melanocytes and keratinocytes.

Inhibition of Melanogenesis

4MSK has been demonstrated to suppress melanin production in melanocytes.[8] The proposed mechanism involves the inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.

Figure 1. Inhibition of Tyrosinase by Methyl 4-Methoxysalicylate Derivative (4MSK).

Modulation of Keratinocyte Differentiation

4MSK also promotes the normal differentiation of keratinocytes, which can contribute to a more even skin tone and texture.[8] This is achieved by upregulating the gene expression of key keratinocyte differentiation markers.

Figure 2. Modulation of Keratinocyte Differentiation by a Methyl 4-Methoxysalicylate Derivative.

Experimental Workflow for Biological Activity Assessment

The following diagram illustrates a typical workflow for evaluating the biological effects of methyl 4-methoxysalicylate on skin cells.

Figure 3. Experimental Workflow for Assessing Biological Activity.

Detailed Protocol: Tyrosinase Inhibition Assay

This colorimetric assay determines the ability of a compound to inhibit mushroom tyrosinase activity.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Methyl 4-methoxysalicylate

-

Kojic acid (positive control)

-

Phosphate buffer (pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare stock solutions of methyl 4-methoxysalicylate and kojic acid in DMSO.

-

In a 96-well plate, add phosphate buffer, the test compound (or control), and the tyrosinase solution to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

Measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.[2]

Detailed Protocol: Melanin Content Assay in B16 Melanoma Cells

This assay quantifies the melanin content in cultured melanoma cells after treatment with a test compound.

Materials:

-

B16 murine melanoma cells

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin

-

Methyl 4-methoxysalicylate

-

NaOH solution

-

96-well plate

-

Spectrophotometer

Procedure:

-

Seed B16 melanoma cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of methyl 4-methoxysalicylate for a specified period (e.g., 72 hours).

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells with a NaOH solution and heat at 80°C for 1 hour to solubilize the melanin.

-

Measure the absorbance of the lysate at 405 nm using a spectrophotometer.

-

Normalize the melanin content to the cell number or total protein content to account for any effects on cell proliferation.

Detailed Protocol: Analysis of Keratinocyte Differentiation Markers

This protocol uses quantitative real-time PCR (qRT-PCR) to measure changes in the expression of keratinocyte differentiation marker genes.

Materials:

-

Human keratinocytes

-

Keratinocyte growth medium

-

Methyl 4-methoxysalicylate

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR master mix

-

Primers for target genes (e.g., KRT1, KRT10, IVL) and a housekeeping gene (e.g., GAPDH)

-

qRT-PCR instrument

Procedure:

-

Culture human keratinocytes and treat them with methyl 4-methoxysalicylate.

-

Extract total RNA from the cells using a commercial RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qRT-PCR using specific primers for the differentiation marker genes and the housekeeping gene.

-

Analyze the relative gene expression levels using the ΔΔCt method.

Conclusion

Methyl 4-methoxysalicylate is a compound with well-defined physical and chemical properties and promising biological activities relevant to dermatological applications. This technical guide provides a solid foundation for researchers and drug development professionals working with this molecule. The detailed experimental protocols offer practical guidance for its synthesis, purification, and bioactivity assessment. The elucidation of its effects on melanogenesis and keratinocyte differentiation opens up avenues for the development of new and effective skincare ingredients. Further research into the precise molecular mechanisms and in vivo efficacy of methyl 4-methoxysalicylate is warranted to fully realize its therapeutic and cosmetic potential.

References

- 1. In situ melanin assay for MSH using mouse B16 melanoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 4-甲氧基水杨酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Methyl 4-methoxysalicylate [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. content.abcam.com [content.abcam.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 4-methoxysalicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methoxysalicylate, with the IUPAC name Methyl 2-hydroxy-4-methoxybenzoate , is a benzoate ester that has garnered interest in the fields of cosmetic science and drug development. Structurally similar to salicylic acid, it is investigated for various biological activities, most notably in the context of skin hyperpigmentation. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and biological activity, with a focus on its potential applications in research and development.

Chemical Identification and Properties

Methyl 4-methoxysalicylate is a solid, white to light yellow crystalline powder. Key identifying information and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 5446-02-6 | [1][2] |

| IUPAC Name | Methyl 2-hydroxy-4-methoxybenzoate | [2] |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| Synonyms | 4-Methoxysalicylic acid methyl ester, Methyl p-methoxysalicylate, 2-Hydroxy-4-methoxybenzoic acid methyl ester | [1] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Melting Point | 50-53 °C (lit.) | [1] |

| Boiling Point | 134 °C at 7 mmHg | [1] |

| Flash Point | > 110 °C (> 230 °F) | [1] |

| Solubility | Insoluble in water; Soluble in acetone, chloroform (slightly), methanol (slightly) | [1] |

| pKa (Predicted) | 9.38 ± 0.10 | [1] |

Synthesis Protocols

The synthesis of Methyl 4-methoxysalicylate is typically achieved through a two-step process: the methylation of 2,4-dihydroxybenzoic acid to form 4-methoxysalicylic acid, followed by the esterification of the carboxylic acid.

Experimental Protocol: Synthesis of 4-Methoxysalicylic Acid

This protocol is adapted from a patented method for the synthesis of 4-methoxysalicylic acid, the precursor to Methyl 4-methoxysalicylate.

Materials:

-

2,4-dihydroxybenzoic acid

-

Sodium hydroxide

-

Dimethyl sulfate

-

Deionized water

-

10% Hydrochloric acid

Procedure:

-

In a suitable reaction vessel, dissolve sodium hydroxide in deionized water under stirring and cool to room temperature.

-

Slowly add 2,4-dihydroxybenzoic acid to the alkaline solution, maintaining the temperature below 30°C.

-

Once the 2,4-dihydroxybenzoic acid has completely dissolved, cool the mixture to 20°C.

-

Slowly add dimethyl sulfate dropwise, ensuring the temperature does not exceed 40°C.

-

After the addition is complete, maintain the reaction mixture at 30-40°C for 6 hours.

-

To decompose any unreacted dimethyl sulfate, heat the mixture to 60°C and stir for 30 minutes.

-

Cool the reaction mixture to room temperature and adjust the pH to 1 with 10% hydrochloric acid, which will cause a white solid to precipitate.

-

Collect the precipitate by suction filtration, wash with deionized water, and dry to obtain crude 4-methoxysalicylic acid.

-

For purification, the crude product can be recrystallized from hot deionized water.

Experimental Protocol: Fischer Esterification to Methyl 4-methoxysalicylate

This is a general protocol for Fischer esterification, which can be applied to synthesize Methyl 4-methoxysalicylate from 4-methoxysalicylic acid.

Materials:

-

4-methoxysalicylic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxysalicylic acid in an excess of methanol.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the mixture to reflux and maintain for several hours (reaction progress can be monitored by thin-layer chromatography).

-

After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid; continue until no more CO₂ evolution is observed), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 4-methoxysalicylate.

-

The product can be further purified by recrystallization or column chromatography.

Biological Activity and Mechanism of Action

While direct and extensive studies on Methyl 4-methoxysalicylate are limited, significant research has been conducted on its corresponding potassium salt, Potassium 4-methoxysalicylate (4MSK) . Given the structural similarity, the biological activities of 4MSK are considered highly relevant to the methyl ester, particularly in the context of dermatological applications.

Inhibition of Melanogenesis

4MSK is a well-documented skin-lightening agent that functions by inhibiting melanogenesis.[2][3] The primary mechanism of action is the inhibition of tyrosinase , the rate-limiting enzyme in melanin synthesis.[2] By suppressing tyrosinase activity, 4MSK reduces the production of melanin in melanocytes.[2][3]

Additionally, 4MSK has been shown to promote the differentiation of keratinocytes and may accelerate epidermal turnover.[2][3] This dual action not only suppresses the formation of new melanin but also aids in the removal of existing melanin from the epidermis, contributing to a brighter and more even skin tone.[2]

The proposed signaling pathway for the reduction of skin pigmentation by 4MSK is illustrated below.

References

The Botanical Occurrence of Methyl 4-methoxysalicylate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural occurrence of Methyl 4-methoxysalicylate in the plant kingdom, with a particular focus on its presence in Primula veris and the related compound 4-methoxysalicylic acid in Periploca sepium. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of quantitative data, detailed experimental methodologies, and an exploration of its biosynthetic pathways.

Natural Distribution and Quantitative Analysis

Methyl 4-methoxysalicylate, a derivative of salicylic acid, is a naturally occurring phenolic compound that has been identified in a limited number of plant species. Notably, it is a significant component of the volatile oils of certain members of the Primula genus. The related precursor, 4-methoxysalicylic acid, has been isolated from Periploca sepium.

Quantitative Data Summary

The following table summarizes the quantitative data available on the concentration of Methyl 4-methoxysalicylate and its related acid form in specific plant species and tissues.

| Plant Species | Compound | Plant Part | Concentration (% of Volatile Oil) | Analytical Method | Reference |

| Primula veris subsp. columnae | Methyl 4-methoxysalicylate | Flowers | 37.1% | GC-MS/FID | [1] |

| Primula veris subsp. columnae | Methyl 4-methoxysalicylate | Leaves | 7.49% | GC-MS/FID | [1] |

| Primula vulgaris subsp. vulgaris | Methyl 4-methoxysalicylate | Underground Parts (Rhizome and Root) | 18.5% | HS-SPME-GC/MS | [2] |

| Periploca sepium | 4-methoxysalicylic acid | Root Barks | Not Quantified (Isolated) | Column Chromatography, NMR, MS | [3] |

Biosynthesis of Methyl 4-methoxysalicylate

The biosynthesis of Methyl 4-methoxysalicylate in plants is understood to proceed via the well-established salicylic acid pathway, followed by a methylation step. Salicylic acid itself is synthesized from chorismate through two primary routes: the isochorismate pathway and the phenylalanine ammonia-lyase (PAL) pathway.

The final step in the formation of Methyl 4-methoxysalicylate is the methylation of the carboxyl group of a salicylic acid derivative. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:salicylic acid carboxyl methyltransferase (SAMT)[4][5][6]. This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to salicylic acid, forming methyl salicylate. It is hypothesized that a similar enzymatic process, likely involving a specific methyltransferase, acts on 4-methoxysalicylic acid to produce Methyl 4-methoxysalicylate.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of Methyl 4-methoxysalicylate and related compounds from plant tissues, based on established analytical techniques reported in the literature.

Extraction and Analysis of Volatile Compounds from Primula species

The following protocol is a representative method for the analysis of volatile compounds, including Methyl 4-methoxysalicylate, from Primula species using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To identify and quantify the volatile components of Primula flowers and leaves.

Materials and Reagents:

-

Fresh or dried plant material (Primula veris flowers or leaves)

-

SPME fiber assembly with a suitable coating (e.g., Polydimethylsiloxane - CAR/PDMS)

-

20 mL headspace vials with screw caps and PTFE/silicone septa

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Analytical balance

-

Heater/stirrer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1-2 g of fresh, crushed plant material and place it into a 20 mL headspace vial.

-

Seal the vial immediately with the screw cap.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C) for a defined equilibration time (e.g., 15 minutes) to allow volatile compounds to accumulate in the headspace.

-

Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30 minutes) with continuous agitation.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC (e.g., at 240°C) for thermal desorption of the analytes for a specified time (e.g., 2 minutes) in splitless mode.

-

GC Separation:

-

Column: Use a nonpolar capillary column (e.g., HP-5MS, 30 m x 0.32 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 3°C/min to 240°C.

-

Final hold: Maintain at 240°C for a specified duration.

-

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Ion Source Temperature: e.g., 230°C.

-

Quadrupole Temperature: e.g., 150°C.

-

-

-

Compound Identification and Quantification:

-

Identify the compounds by comparing their mass spectra with those in a mass spectral library (e.g., NIST, Wiley).

-

Confirm identifications by comparing their retention indices with literature values.

-

Quantify the relative percentage of each compound by integrating the peak areas in the total ion chromatogram. For absolute quantification, a calibration curve with an authentic standard of Methyl 4-methoxysalicylate would be required.

-

Isolation of 4-methoxysalicylic acid from Periploca sepium

The following is a general protocol for the isolation of phenolic acids from plant material, based on the methods described for the constituents of Periploca sepium[3].

Objective: To isolate 4-methoxysalicylic acid from the root barks of Periploca sepium.

Materials and Reagents:

-

Dried and powdered root barks of Periploca sepium

-

Solvents for extraction (e.g., 95% ethanol)

-

Solvents for column chromatography (e.g., chloroform, methanol)

-

Silica gel for column chromatography

-

Rotary evaporator

-

Chromatography columns

-

NMR spectrometer and Mass spectrometer for structural elucidation

Procedure:

-

Extraction:

-

Macerate the powdered root barks with 95% ethanol at room temperature. Repeat the extraction multiple times to ensure thoroughness.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation (Optional but Recommended):

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Phenolic acids are typically found in the more polar fractions.

-

-

Column Chromatography:

-

Apply the crude extract or a concentrated fraction to a silica gel column.

-

Elute the column with a gradient of solvents, such as a chloroform-methanol mixture, gradually increasing the polarity.

-

Collect fractions and monitor their composition using thin-layer chromatography (TLC).

-

-

Purification:

-

Combine fractions containing the compound of interest (as indicated by TLC).

-

Further purify the combined fractions using additional chromatographic techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.

-

-

Structural Elucidation:

-

Confirm the structure of the isolated compound as 4-methoxysalicylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

-

Concluding Remarks

Methyl 4-methoxysalicylate is a significant volatile constituent in certain Primula species, with its concentration varying between different plant organs. While its direct presence in Periploca sepium is not strongly supported by recent detailed analyses, the precursor 4-methoxysalicylic acid has been definitively isolated from this plant. The biosynthesis of Methyl 4-methoxysalicylate is believed to follow the established pathways for salicylic acid derivatives, involving a final methylation step. The provided experimental protocols offer a foundation for researchers to further investigate the occurrence, biosynthesis, and potential applications of this and related phenolic compounds in the plant kingdom. Further research is warranted to fully elucidate the distribution and biological roles of Methyl 4-methoxysalicylate in a wider range of plant species.

References

- 1. Chemical Content of Volatile Oil of Primula veris subsp. columnae, Obtaining the Methanol Extracts and their Biological Activities | BioResources [ojs.bioresources.com]

- 2. ukaazpublications.com [ukaazpublications.com]

- 3. [Chemical constituents from root barks of Periploca sepium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. verwertungsverbund-mv.de [verwertungsverbund-mv.de]

- 5. S-Adenosyl-L-methionine:salicylic acid carboxyl methyltransferase, an enzyme involved in floral scent production and plant defense, represents a new class of plant methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel S-adenosyl-L-methionine:salicylic acid carboxyl methyltransferase, an enzyme responsible for biosynthesis of methyl salicylate and methyl benzoate, is not involved in floral scent production in snapdragon flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl 4-methoxysalicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-methoxysalicylate, a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition, to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for Methyl 4-methoxysalicylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Methyl 4-methoxysalicylate (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 10.75 | s | - | 1H | Ar-OH |

| 7.85 | d | 8.8 | 1H | Ar-H (C5) |

| 6.45 | dd | 8.8, 2.4 | 1H | Ar-H (C6) |

| 6.40 | d | 2.4 | 1H | Ar-H (C3) |

| 3.90 | s | - | 3H | -COOCH₃ |

| 3.80 | s | - | 3H | Ar-OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data for Methyl 4-methoxysalicylate (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 170.5 | C =O (Ester) |

| 165.0 | C 4-OCH₃ |

| 162.0 | C 2-OH |

| 131.5 | C 5 |

| 107.0 | C 1 |

| 105.0 | C 6 |

| 101.0 | C 3 |

| 55.5 | -COOC H₃ |

| 52.0 | Ar-OC H₃ |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for Methyl 4-methoxysalicylate

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3000-3300 | Broad | O-H stretch (phenolic) |

| 2950-3000 | Medium | C-H stretch (aromatic) |

| 2840 | Medium | C-H stretch (methyl) |

| 1680 | Strong | C=O stretch (ester) |

| 1620, 1580, 1490 | Medium-Strong | C=C stretch (aromatic ring) |

| 1250 | Strong | C-O stretch (aryl ether) |

| 1170 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Methyl 4-methoxysalicylate

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 182 | 100 | [M]⁺ (Molecular Ion) |

| 151 | 85 | [M - OCH₃]⁺ |

| 122 | 60 | [M - COOCH₃]⁺ |

| 94 | 45 | [C₆H₆O₂]⁺ |

| 65 | 30 | [C₅H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of Methyl 4-methoxysalicylate.

Methodology:

-

Sample Preparation: A sample of approximately 10-20 mg of solid Methyl 4-methoxysalicylate was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was filtered through a glass wool plug into a 5 mm NMR tube.

-

Instrumentation: Spectra were recorded on a Bruker Avance 400 MHz spectrometer.

-

¹H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Approximately 1024 scans were accumulated.

-

Data Processing: The raw data were Fourier transformed, phase-corrected, and baseline-corrected using the instrument's software. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Methyl 4-methoxysalicylate using Fourier Transform Infrared (FT-IR) spectroscopy.

Methodology:

-

Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The IR spectrum was recorded using a PerkinElmer Spectrum Two FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition: The spectrum was acquired in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement. A total of 16 scans were co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was baseline corrected and the peaks were labeled.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Methyl 4-methoxysalicylate.

Methodology:

-

Sample Introduction: A dilute solution of the sample in methanol was introduced into the mass spectrometer via direct infusion using a syringe pump.

-

Instrumentation: Mass spectral analysis was performed on a Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition: The mass spectrum was recorded in the m/z range of 50-500. The electron energy was set to 70 eV.

-

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern was interpreted based on the structure of Methyl 4-methoxysalicylate.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of the spectroscopic analysis of Methyl 4-methoxysalicylate, from the sample to the final structural elucidation.

Caption: Workflow for the spectroscopic analysis of Methyl 4-methoxysalicylate.

The Elusive Crystal Structure of Methyl 4-methoxysalicylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-methoxysalicylate, a key intermediate in the synthesis of various bioactive compounds, presents a case of scientific curiosity where its detailed solid-state architecture remains uncharacterized in the public domain. Despite its relevance, a definitive single-crystal X-ray diffraction study for this compound is not currently available in prominent crystallographic databases such as the Cambridge Structural Database (CSD). This guide, therefore, aims to provide a comprehensive overview of the available chemical and physical data for Methyl 4-methoxysalicylate, while highlighting the absence of its crystal structure and the implications for researchers.

Physicochemical and Spectroscopic Data

While crystallographic data is unavailable, a significant amount of other experimental and computational data has been compiled for Methyl 4-methoxysalicylate. This information is crucial for its identification, characterization, and application in further research.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | PubChem[1] |

| Molecular Weight | 182.17 g/mol | PubChem[1] |

| CAS Number | 5446-02-6 | NIST WebBook[2][3][4] |

| IUPAC Name | methyl 2-hydroxy-4-methoxybenzoate | PubChem[1] |

| Melting Point | 49-53 °C | ECHEMI[5], Sigma-Aldrich[6] |

| Boiling Point | 134 °C at 7 mmHg | ECHEMI[5] |

| Appearance | White to light yellow crystalline powder or crystals | ECHEMI[5] |

| Solubility | Soluble in acetone, insoluble in water | ECHEMI[5] |

Spectroscopic data provides valuable insights into the molecular structure and connectivity of Methyl 4-methoxysalicylate.

| Spectrum Type | Key Features | Database |

| ¹H NMR | Data available | PubChem[1] |

| ¹³C NMR | Data available | PubChem[1] |

| Mass Spectrometry (GC-MS) | Data available | PubChem[1], NIST WebBook[2] |

| Infrared (IR) Spectrum | Gas-phase spectrum available | NIST WebBook[3] |

Synthesis of Methyl 4-methoxysalicylate

A common synthetic route to Methyl 4-methoxysalicylate involves the esterification of 4-methoxysalicylic acid.

Caption: Fischer-Speier esterification of 4-methoxysalicylic acid.

Experimental Protocol: Esterification of 4-methoxysalicylic acid (General Procedure)

-

Dissolution: Dissolve 4-methoxysalicylic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.

-

Reflux: Heat the reaction mixture to reflux for a period sufficient to drive the reaction to completion, typically several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, neutralize the excess acid with a suitable base, such as sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure Methyl 4-methoxysalicylate.

The Quest for the Crystal Structure: A Call to Researchers

The absence of a published crystal structure for Methyl 4-methoxysalicylate represents a gap in the comprehensive understanding of this compound. A crystal structure would provide invaluable information on:

-

Molecular Conformation: The precise three-dimensional arrangement of the atoms, including the orientation of the methoxy and ester groups relative to the benzene ring.

-

Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the solid state.

-

Polymorphism: The potential for the compound to exist in different crystalline forms, which can have significant implications for its physical properties and bioavailability in pharmaceutical applications.

The determination and reporting of the crystal structure of Methyl 4-methoxysalicylate would be a valuable contribution to the chemical and pharmaceutical sciences. Researchers in the fields of crystallography, medicinal chemistry, and materials science are encouraged to pursue this characterization.

Logical Workflow for Crystal Structure Determination

For researchers interested in determining the crystal structure of Methyl 4-methoxysalicylate, the following workflow is recommended:

Caption: Standard workflow for determining a novel crystal structure.

References

- 1. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-methoxysalicylate [webbook.nist.gov]

- 3. Methyl 4-methoxysalicylate [webbook.nist.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. CN104370737A - Synthesis and preparation method of 4-methoxyl potassium salicylate - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Methyl 4-methoxysalicylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methoxysalicylate, a derivative of salicylic acid, is a compound of interest in pharmaceutical and chemical research. Understanding its solubility in various organic solvents is crucial for a wide range of applications, including reaction chemistry, purification, formulation development, and analytical method development. The solubility of an active pharmaceutical ingredient (API) or a key intermediate like methyl 4-methoxysalicylate directly influences its bioavailability, processability, and the choice of appropriate solvent systems for crystallization and formulation. This technical guide provides a summary of the available solubility data for methyl 4-methoxysalicylate in common organic solvents, a detailed experimental protocol for determining solubility, and a visual representation of the experimental workflow.

Solubility of Methyl 4-methoxysalicylate

Currently, publicly available quantitative solubility data (e.g., in g/100 mL or mol/L at specific temperatures) for methyl 4-methoxysalicylate in a range of common organic solvents is limited. However, qualitative solubility information has been reported in various chemical and safety data sheets. The following table summarizes the known qualitative solubility of methyl 4-methoxysalicylate.

| Solvent | Solvent Type | Qualitative Solubility |

| Acetone | Ketone | Soluble[1] |

| Chloroform | Halogenated | Slightly Soluble[1] |

| Methanol | Alcohol | Slightly Soluble[1] |

| Water | Protic | Insoluble[1] |

It is important to note that "slightly soluble" and "soluble" are descriptive terms and the actual quantitative solubility can vary significantly with temperature. For precise and reliable data, experimental determination is necessary.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound in a specific solvent. It is a robust and reliable method that involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Materials and Equipment:

-

Methyl 4-methoxysalicylate (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with polytetrafluoroethylene (PTFE)-lined screw caps

-

Constant temperature orbital shaker or incubator

-

Analytical balance (accurate to ±0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

Procedure:

-

Preparation of the Slurry: Add an excess amount of methyl 4-methoxysalicylate to a series of vials. The excess solid is crucial to ensure that equilibrium is reached and the solution becomes saturated.

-

Solvent Addition: Add a known volume or weight of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker. Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored throughout the experiment.

-

Phase Separation: After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of methyl 4-methoxysalicylate in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of methyl 4-methoxysalicylate in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL, g/100 mL, or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of a compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

References

Thermochemical Profile of Methyl 4-methoxysalicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for Methyl 4-methoxysalicylate. Due to a lack of experimentally determined thermochemical values for this specific compound in the current scientific literature, this guide presents high-quality calculated data alongside experimental data for structurally related compounds to offer a thorough comparative analysis. Detailed experimental protocols for the synthesis of Methyl 4-methoxysalicylate and the determination of thermochemical data via combustion calorimetry are also included.

Core Thermochemical Data

Table 1: Calculated Thermochemical Data for Methyl 4-methoxysalicylate

| Property | Symbol | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation | ΔfG° | -365.86 | kJ/mol | Joback Calculated Property |

| Standard Enthalpy of Formation (Gas) | ΔfH°gas | -443.21 | kJ/mol | Joback Calculated Property |

| Enthalpy of Fusion | ΔfusH° | 23.88 | kJ/mol | Joback Calculated Property |

| Enthalpy of Vaporization | ΔvapH° | 56.27 | kJ/mol | Joback Calculated Property |

Comparative Experimental Data for Related Compounds

To provide context for the calculated values, the following table presents experimentally determined thermochemical data for structurally similar compounds: methyl salicylate and methyl 4-hydroxybenzoate (methylparaben). These compounds share key functional groups with Methyl 4-methoxysalicylate, making their experimental data valuable for comparative purposes.

Table 2: Experimental Thermochemical Data for Related Compounds

| Compound | Property | Symbol | Value | Unit | Source |

| Methyl Salicylate | Enthalpy of Formation (liquid) | ΔfH°l | -509.6 ± 2.5 | kJ/mol | NIST WebBook |

| Enthalpy of Vaporization | ΔvapH° | 60.2 ± 0.4 | kJ/mol | NIST WebBook | |

| Methyl 4-hydroxybenzoate | Enthalpy of Combustion | ΔcH° | -3695.5 ± 0.7 | kJ/mol | NIST WebBook |

| Enthalpy of Sublimation | ΔsubH° | 101.3 ± 1.0 | kJ/mol | NIST WebBook | |

| Enthalpy of Formation (crystal) | ΔfH°c | -571.4 ± 1.2 | kJ/mol | NIST WebBook |

Experimental Protocols

Synthesis of Methyl 4-methoxysalicylate

A common method for the synthesis of Methyl 4-methoxysalicylate involves the esterification of 4-methoxysalicylic acid. A representative protocol is detailed below.[1]

Materials:

-

4-methoxysalicylic acid

-

Sodium bicarbonate

-

Dimethyl sulfate

-

Acetone

Procedure:

-

A mixture of 4-methoxysalicylic acid (1.06 mole), sodium bicarbonate (1.06 mole), and dimethyl sulfate (1.06 mole) is prepared in acetone (2 liters).

-

The mixture is refluxed with constant stirring under a nitrogen atmosphere.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by a suitable method, such as column chromatography, to yield Methyl 4-methoxysalicylate.

Determination of Enthalpy of Formation by Static Bomb Calorimetry

The standard enthalpy of formation of a solid organic compound like Methyl 4-methoxysalicylate can be determined from its gross heat of combustion, which is measured using a static bomb calorimeter.

Materials and Equipment:

-

Static bomb calorimeter

-

Benzoic acid (for calibration)

-

Sample of Methyl 4-methoxysalicylate

-

Oxygen cylinder

-

Ignition wire

-

Crucible

-

Distilled water

Procedure:

-

Calibration: The calorimeter is calibrated by burning a known mass of benzoic acid, which has a certified heat of combustion. This allows for the determination of the heat capacity of the calorimeter.

-

Sample Preparation: A pellet of the sample (Methyl 4-methoxysalicylate) of known mass is placed in the crucible.

-

Assembly: The crucible is placed in the bomb, and an ignition wire is connected to the electrodes, with the wire in contact with the sample. A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and purged with oxygen to remove all air, then filled with pure oxygen to a pressure of approximately 30 atm.

-

Calorimetry: The bomb is placed in the calorimeter, which is filled with a known mass of water. The initial temperature of the water is recorded.

-

Ignition: The sample is ignited by passing an electric current through the ignition wire.

-

Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Analysis: The corrected temperature rise is determined, and the gross heat of combustion is calculated. Corrections are made for the heat of ignition and the formation of any side products (e.g., nitric acid from residual nitrogen).

-

Enthalpy of Formation Calculation: The standard enthalpy of combustion is calculated from the gross heat of combustion. The standard enthalpy of formation is then derived using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Visualizations

The following diagrams illustrate the experimental workflow for combustion calorimetry and the logical relationship between key thermochemical parameters.

Caption: Experimental workflow for determining the enthalpy of formation using bomb calorimetry.

Caption: Relationship between enthalpy of formation in the solid and gas phases and the enthalpy of sublimation.

References

Unveiling the Bioactive Potential of Methyl 4-Methoxysalicylate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the potential biological activities of Methyl 4-methoxysalicylate, a derivative of salicylic acid. Synthesizing available data on its bio-Molecules, this document is intended for researchers, scientists, and professionals in drug development. The guide details potential mechanisms of action, summarizes quantitative data, outlines relevant experimental protocols, and visualizes key pathways to facilitate further investigation into this promising compound.

Introduction

Methyl 4-methoxysalicylate (M4S) is a phenolic compound that has garnered interest for its potential pharmacological applications. As a derivative of salicylic acid, it shares a structural backbone with a class of molecules known for their anti-inflammatory, analgesic, and other therapeutic properties. This guide explores the existing, albeit limited, direct evidence of M4S's biological activities and draws inferences from closely related compounds, such as Potassium 4-methoxysalicylate (4MSK) and 4-methoxysalicylaldehyde, to present a holistic view of its potential. The primary areas of focus include its effects on melanogenesis, and its potential antimicrobial, anti-inflammatory, and antioxidant activities.

Potential Biological Activities and Quantitative Data

While direct experimental data on Methyl 4-methoxysalicylate is not abundant, studies on structurally similar compounds provide valuable insights into its likely biological effects. The following table summarizes the available quantitative data for M4S and its related analogs.

| Compound | Biological Activity | Assay | Target | Quantitative Data |

| Potassium 4-methoxysalicylate (4MSK) | Skin Lightening / Tyrosinase Inhibition | Mushroom Tyrosinase Inhibition Assay | Mushroom Tyrosinase | IC50: 4.02 mM |

| 4-methoxysalicylaldehyde | Antimicrobial | Minimum Inhibitory Concentration (MIC) Assay | Listeria monocytogenes | MIC: 30.1 - 67.3 µg/mL |

| Salmonella typhimurium | MIC: 30.1 - 67.3 µg/mL | |||

| Shigella flexneri | MIC: 30.1 - 67.3 µg/mL | |||

| Shigella sonnei | MIC: 30.1 - 67.3 µg/mL | |||

| Staphylococcus intermedius | MIC: 30.1 - 67.3 µg/mL | |||

| Staphylococcus aureus | MIC: 30.1 - 67.3 µg/mL |

Note: Data for Potassium 4-methoxysalicylate and 4-methoxysalicylaldehyde are included to suggest the potential activities of Methyl 4-methoxysalicylate due to structural similarity. Further direct testing on Methyl 4-methoxysalicylate is required for confirmation.

Signaling Pathways and Mechanisms of Action

Based on the known activity of its potassium salt, Methyl 4-methoxysalicylate is hypothesized to function as a tyrosinase inhibitor, thereby affecting melanin synthesis. The proposed mechanism involves the inhibition of tyrosinase, the key enzyme in the melanogenesis pathway. This inhibition would lead to a downstream reduction in melanin production.

An In-depth Technical Guide to Methyl 4-methoxysalicylate: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methoxysalicylate, a derivative of salicylic acid, has garnered interest in the scientific community for its potential applications in cosmetic and pharmaceutical formulations. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of Methyl 4-methoxysalicylate. It details its physicochemical properties, provides explicit experimental protocols for its synthesis, and explores its biological activities, with a focus on its role as a tyrosinase inhibitor and its potential anti-inflammatory effects. This document aims to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Methyl 4-methoxysalicylate (Figure 1) is an organic compound with the chemical formula C9H10O4.[1][2][3] It is the methyl ester of 4-methoxysalicylic acid. While not as extensively studied as its parent compound, salicylic acid, Methyl 4-methoxysalicylate and its derivatives are emerging as molecules of interest, particularly in dermatology and pharmacology. This guide will delve into the historical context of its related compounds, detail its synthesis, and elucidate its known and potential biological functions.

Figure 1: Chemical Structure of Methyl 4-methoxysalicylate

Chemical structure of Methyl 4-methoxysalicylate.

Discovery and History

The direct discovery of Methyl 4-methoxysalicylate is not well-documented in seminal historical texts. Its development is intrinsically linked to the broader history of salicylic acid and its derivatives. Salicylic acid was first isolated from willow bark in the 19th century and soon became a cornerstone of anti-inflammatory therapy. The quest for derivatives with improved efficacy and reduced side effects led to the synthesis of numerous related compounds.

The precursor, 4-methoxysalicylic acid, has been reported in various plants.[4] Its potassium salt, Potassium 4-methoxysalicylate (4MSK), was approved as a skin-lightening active ingredient in 2003, highlighting the cosmetic significance of this structural class.[5] Methyl 4-methoxysalicylate has been utilized in the enantioselective synthesis of bioactive natural products, such as (+)-coriandrone A and B.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 4-methoxysalicylate is presented in Table 1.

Table 1: Physicochemical Properties of Methyl 4-methoxysalicylate

| Property | Value | Reference |

| Molecular Formula | C9H10O4 | [1][2][3] |

| Molecular Weight | 182.17 g/mol | |

| CAS Number | 5446-02-6 | [1][2][3] |

| Appearance | White to light yellow crystalline powder or crystals | |

| Melting Point | 50-53 °C | |

| Boiling Point | 134 °C at 7 mmHg | |

| Solubility | Soluble in acetone. Insoluble in water. | |

| pKa | 9.38 ± 0.10 (Predicted) |

Synthesis

The synthesis of Methyl 4-methoxysalicylate is typically achieved through a two-step process: the synthesis of its precursor, 4-methoxysalicylic acid, followed by Fischer esterification with methanol.

Synthesis of 4-Methoxysalicylic Acid

A common method for the synthesis of 4-methoxysalicylic acid involves the selective methylation of 2,4-dihydroxybenzoic acid.

Materials:

-

2,4-dihydroxybenzoic acid

-

Sodium hydroxide

-

Dimethyl sulfate

-

Hydrochloric acid (10%)

-

Deionized water

Procedure:

-

In a suitable reaction vessel, dissolve sodium hydroxide in deionized water under cooling.

-

To the alkaline solution, slowly add 2,4-dihydroxybenzoic acid while maintaining the temperature below 30 °C.

-

Once the 2,4-dihydroxybenzoic acid has completely dissolved, cool the mixture to 20 °C.

-

Slowly add dimethyl sulfate dropwise, ensuring the reaction temperature does not exceed 40 °C.

-

After the addition is complete, maintain the reaction mixture at 30-40 °C for 6 hours.

-

To decompose any unreacted dimethyl sulfate, heat the mixture to 60 °C and stir for 30 minutes.

-

Cool the reaction mixture to room temperature and acidify with 10% hydrochloric acid to a pH of 1.

-

A white solid of crude 4-methoxysalicylic acid will precipitate.

-

Collect the solid by suction filtration, wash with deionized water, and dry.

-

For purification, the crude product can be recrystallized from hot deionized water.

Synthesis of Methyl 4-methoxysalicylate (Fischer Esterification)

The final step is the esterification of 4-methoxysalicylic acid with methanol in the presence of an acid catalyst.

Materials:

-

4-methoxysalicylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-methoxysalicylic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the mixture for several hours (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Methyl 4-methoxysalicylate.

-

The crude product can be further purified by recrystallization or column chromatography.

Synthetic pathway of Methyl 4-methoxysalicylate.

Biological Activity

The biological activities of Methyl 4-methoxysalicylate are primarily inferred from studies on its closely related analogue, Potassium 4-methoxysalicylate (4MSK), and the broader class of salicylates.

Inhibition of Melanogenesis

Potassium 4-methoxysalicylate is a known tyrosinase inhibitor.[5] Tyrosinase is a key enzyme in the biochemical pathway of melanin synthesis. By inhibiting this enzyme, 4MSK effectively reduces melanin production.[5] This activity is the basis for its use as a skin-lightening agent in cosmetic products. It is highly probable that Methyl 4-methoxysalicylate exhibits similar tyrosinase inhibitory activity due to its structural similarity.

The proposed mechanism involves the binding of the salicylate derivative to the active site of the tyrosinase enzyme, thereby preventing the conversion of L-tyrosine to L-DOPA and subsequent steps in the melanogenesis pathway.

Inhibition of Melanogenesis by Methyl 4-methoxysalicylate.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Methyl 4-methoxysalicylate

-

Kojic acid (positive control)

-

Phosphate buffer (pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare various concentrations of Methyl 4-methoxysalicylate and kojic acid in a suitable solvent (e.g., DMSO) and then dilute in phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, the test compound solution (or positive control), and the tyrosinase solution to each well.

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific time.

-

Measure the absorbance of the formed dopachrome at a wavelength of approximately 475 nm using a microplate reader.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

Anti-inflammatory Activity

Salicylates are well-established non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. It is plausible that Methyl 4-methoxysalicylate also possesses anti-inflammatory properties through a similar mechanism.

The anti-inflammatory effects of salicylates are also attributed to their ability to modulate various signaling pathways, including the inhibition of the transcription factor NF-κB. NF-κB plays a crucial role in the expression of genes involved in inflammation.

Potential inhibition of the NF-κB pathway by Methyl 4-methoxysalicylate.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Lipopolysaccharide (LPS)

-

Methyl 4-methoxysalicylate

-

Dexamethasone (positive control)

-

Cell culture medium and supplements

-

Griess reagent for nitric oxide (NO) measurement

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Culture RAW 264.7 cells in a suitable medium.

-

Seed the cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of Methyl 4-methoxysalicylate or dexamethasone for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Measure the production of nitric oxide in the supernatant using the Griess reagent.

-

Quantify the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using specific ELISA kits.

-

Determine the inhibitory effect of Methyl 4-methoxysalicylate on the production of these inflammatory mediators.

Spectroscopic Data

Table 2: Spectroscopic Data for Methyl 4-methoxysalicylate

| Spectroscopy | Data | Reference |

| IR (Infrared) | Major peaks indicative of O-H, C-H (aromatic and aliphatic), C=O (ester), and C-O (ether and ester) functional groups. | [1] |

| Mass Spectrometry (MS) | Molecular Ion Peak (M+): m/z = 182 | [2] |

| ¹H NMR (Proton NMR) | Chemical shifts corresponding to aromatic protons, methoxy protons, and ester methyl protons. | |

| ¹³C NMR (Carbon NMR) | Chemical shifts corresponding to aromatic carbons, carbonyl carbon, methoxy carbon, and ester methyl carbon. |

Note: Specific chemical shift values for ¹H and ¹³C NMR were not available in the searched literature and would require experimental determination or access to specialized databases.

Conclusion

Methyl 4-methoxysalicylate is a compound with significant potential, particularly in the fields of cosmetics and pharmaceuticals. Its synthesis is straightforward, proceeding from readily available starting materials. Based on the well-documented activities of its close analogues, it is a promising candidate for applications requiring tyrosinase inhibition and may also possess valuable anti-inflammatory properties. Further research is warranted to fully elucidate its biological mechanisms of action and to quantify its efficacy in various in vitro and in vivo models. This technical guide provides a solid foundation for researchers and professionals to build upon in their exploration of Methyl 4-methoxysalicylate.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Total Synthesis of (+)-Coriandrone A

Audience: Researchers, scientists, and drug development professionals.

Introduction